Unveiling the Molecular Architecture of Luzopeptin C: A Technical Guide for Scientific Professionals
Unveiling the Molecular Architecture of Luzopeptin C: A Technical Guide for Scientific Professionals
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure of Luzopeptin C, a potent cyclic depsipeptide antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of Luzopeptin C, presenting key structural data, experimental methodologies for its characterization, and an illustration of its primary mechanism of action.
Core Chemical Structure
Luzopeptin C is a member of the luzopeptin family of antibiotics, which are characterized as C2-symmetric cyclic depsidecapeptides. These molecules feature a core 32-membered ring and are flanked by two 3-hydroxy-6-methoxyquinoline-2-carboxamide chromophores. The luzopeptins, including variants A, B, and C, share an identical cyclic decadepsipeptide core but differ in the acylation of the L-threo-β-hydroxypyridazine (L-Htp) subunit. Specifically, Luzopeptin C is the di-deacetylated analog of Luzopeptin A.
The chemical formula for Luzopeptin C is C₆₀H₇₄N₁₄O₂₂ with a monoisotopic molecular weight of 1342.5102 g/mol .[1] Its complex structure is comprised of a series of amino and hydroxy acid residues, classifying it as a cyclic depsipeptide.[1] The structural elucidation of the luzopeptin family was initially achieved through single-crystal X-ray analysis of Luzopeptin A, with the structures later confirmed by total synthesis.
Below is a two-dimensional representation of the chemical structure of Luzopeptin C, generated using the DOT language.
Caption: A simplified 2D representation of the Luzopeptin C chemical structure.
Quantitative Structural Data
The structural elucidation of luzopeptins has been heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR studies have been instrumental in confirming the primary structure and determining the three-dimensional conformation of these molecules in solution. The inherent C2 symmetry of the luzopeptin molecule simplifies their NMR spectra, with many resonances appearing as single peaks representing equivalent nuclei on both halves of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Residues of Luzopeptin C
| Residue | Proton Designation | Predicted Chemical Shift (ppm) |
| Glycine | α-CH₂ | 3.5 - 4.5 |
| NH | 8.0 - 9.0 | |
| Sarcosine | α-CH₂ | 3.0 - 4.0 |
| N-CH₃ | 2.5 - 3.5 | |
| Serine | α-CH | 4.0 - 5.0 |
| β-CH₂ | 3.5 - 4.5 | |
| NH | 7.5 - 8.5 | |
| N-Me-β-OH-Valine | α-CH | 4.0 - 5.0 |
| β-CH | 3.0 - 4.0 | |
| γ-CH₃ | 0.8 - 1.2 | |
| N-CH₃ | 2.8 - 3.2 | |
| L-Htp-OH | α-CH | 4.5 - 5.5 |
| β-CH₂ | 1.5 - 2.5 | |
| γ-CH(OH) | 4.0 - 5.0 | |
| Chromophore | Aromatic Protons | 6.5 - 8.5 |
| Methoxy (-OCH₃) | 3.8 - 4.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Residues of Luzopeptin C
| Residue | Carbon Designation | Predicted Chemical Shift (ppm) |
| Glycine | α-C | 40 - 50 |
| C=O | 168 - 172 | |
| Sarcosine | α-C | 50 - 60 |
| N-CH₃ | 35 - 45 | |
| C=O | 168 - 172 | |
| Serine | α-C | 55 - 65 |
| β-C | 60 - 70 | |
| C=O | 170 - 174 | |
| N-Me-β-OH-Valine | α-C | 60 - 70 |
| β-C | 70 - 80 | |
| γ-C | 15 - 25 | |
| N-CH₃ | 30 - 40 | |
| C=O | 170 - 175 | |
| L-Htp-OH | α-C | 50 - 60 |
| β-C | 25 - 35 | |
| γ-C | 65 - 75 | |
| C=O | 165 - 170 | |
| Chromophore | Aromatic Carbons | 100 - 160 |
| Methoxy (-OCH₃) | 55 - 60 | |
| C=O | 160 - 165 |
Experimental Protocols
The isolation and structural characterization of Luzopeptin C from its natural source, the bacterium Actinomadura luzonensis, or via total synthesis, involves a series of sophisticated analytical techniques.
Isolation and Purification
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Fermentation and Extraction: Actinomadura luzonensis is cultured in a suitable nutrient medium. After an appropriate incubation period, the fermentation broth is harvested. The luzopeptins are then extracted from the mycelium and the broth using organic solvents such as ethyl acetate or butanol.
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Chromatographic Separation: The crude extract undergoes a series of chromatographic steps to separate the different luzopeptin congeners and other metabolites. This typically involves:
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Column Chromatography: Initial separation is often performed on silica gel or alumina columns using a gradient of solvents with increasing polarity.
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High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient, typically a mixture of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA). The different luzopeptins (A, B, and C) can be separated based on their differing polarities, with the more polar Luzopeptin C eluting earlier than A and B.
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Structural Elucidation
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Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass analyzers are used to determine the accurate mass of the isolated compound, which allows for the prediction of its elemental composition.
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Tandem Mass Spectrometry (MS/MS): The purified Luzopeptin C is subjected to fragmentation in the mass spectrometer. The resulting fragmentation pattern provides valuable information about the sequence of amino and hydroxy acids in the cyclic peptide core and the nature of the side chains. Key fragmentation events include the loss of the chromophore units and cleavage of the amide and ester bonds within the depsipeptide ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
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¹³C NMR: Determines the number of non-equivalent carbon atoms and their chemical environment.
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2D NMR Techniques:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the spin systems of the individual amino and hydroxy acid residues.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the individual residues and confirming the overall sequence of the cyclic depsipeptide.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the three-dimensional conformation of the molecule in solution.
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Mechanism of Action: DNA Bisintercalation
The primary mechanism of action for the antitumor and antimicrobial activity of luzopeptins is their ability to act as DNA bisintercalators. The two planar quinoline chromophores of the Luzopeptin C molecule insert themselves between adjacent base pairs of the DNA double helix. This process is facilitated by the rigid cyclic depsipeptide backbone, which acts as a linker, positioning the two chromophores at an appropriate distance to span several base pairs.
This bisintercalation event distorts the helical structure of DNA, inhibiting crucial cellular processes that rely on DNA as a template, such as DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis in cancer cells and inhibits the growth of susceptible microorganisms.
The following diagram illustrates the logical flow of Luzopeptin C's mechanism of action.
Caption: The mechanism of DNA bisintercalation by Luzopeptin C.
This technical guide provides a foundational understanding of the chemical structure of Luzopeptin C. Further research into its synthesis, biological activity, and potential therapeutic applications is ongoing and promises to yield deeper insights into this fascinating and complex molecule.
